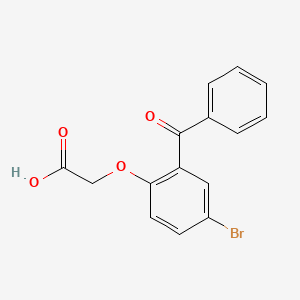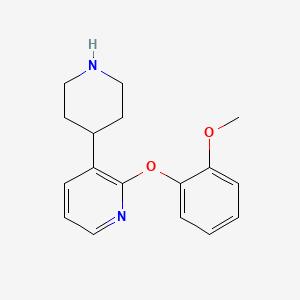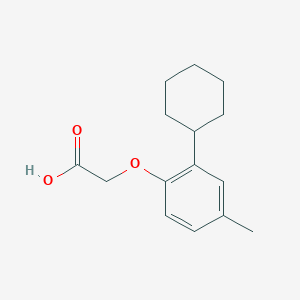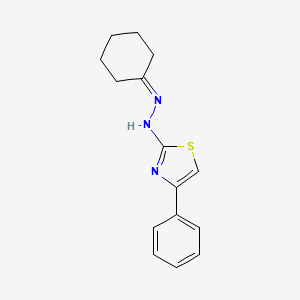
2-(2-Cyclohexylidenehydrazinyl)-4-phenylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2-cyclohexylidenehydrazinyl)-4-phénylthiazole est un composé hétérocyclique qui a suscité un intérêt en raison de ses caractéristiques structurelles uniques et de ses applications potentielles dans divers domaines. Ce composé est constitué d'un cycle thiazole substitué par un groupe phényle et un groupe cyclohexylidenehydrazinyle. La présence de ces groupes fonctionnels confère à la molécule des propriétés chimiques et biologiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(2-cyclohexylidenehydrazinyl)-4-phénylthiazole implique généralement la condensation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction du 2-aminothiazole avec la cyclohexanone et la phénylhydrazine. La réaction est généralement réalisée dans un solvant organique tel que l'éthanol ou le méthanol, avec l'ajout d'une quantité catalytique d'acide pour faciliter le processus de condensation. Le mélange réactionnel est chauffé à reflux pendant plusieurs heures, puis refroidi et purifié par recristallisation .
Méthodes de production industrielle
La production industrielle du 2-(2-cyclohexylidenehydrazinyl)-4-phénylthiazole peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, peut améliorer encore la capacité de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2-cyclohexylidenehydrazinyl)-4-phénylthiazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation d'oxydes correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés réduits.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement réalisée dans des solvants aqueux ou organiques à des températures élevées.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; les réactions sont généralement réalisées dans des solvants anhydres tels que le tétrahydrofurane ou l'éthanol.
Substitution : Électrophiles comme les halogénoalcanes ou les nucléophiles comme les amines ; les réactions sont menées dans des solvants polaires dans des conditions douces à modérées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, la réduction peut produire des dérivés réduits et la substitution peut introduire divers groupes fonctionnels sur le cycle thiazole.
Applications de la recherche scientifique
Le 2-(2-cyclohexylidenehydrazinyl)-4-phénylthiazole a trouvé des applications dans plusieurs domaines de la recherche scientifique :
Chimie : Le composé est utilisé comme élément constitutif pour la synthèse de molécules hétérocycliques plus complexes. Sa structure unique permet d'explorer de nouvelles réactivités chimiques et de développer de nouvelles méthodologies de synthèse.
Biologie : En recherche biologique, le composé est étudié pour son potentiel en tant que molécule biologiquement active. Des études ont montré qu'il présente des propriétés antimicrobiennes et anticancéreuses, ce qui en fait un candidat pour le développement de médicaments.
Médecine : Les activités biologiques du composé ont conduit à son exploration en tant qu'agent thérapeutique potentiel. La recherche est en cours pour évaluer son efficacité et sa sécurité dans des études précliniques et cliniques.
Industrie : Dans le secteur industriel, le 2-(2-cyclohexylidenehydrazinyl)-4-phénylthiazole est utilisé comme intermédiaire dans la production de produits pharmaceutiques, d'agrochimiques et d'autres produits chimiques fins.
Mécanisme d'action
Le mécanisme d'action du 2-(2-cyclohexylidenehydrazinyl)-4-phénylthiazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, son activité antimicrobienne peut résulter de l'inhibition des enzymes bactériennes, tandis que ses propriétés anticancéreuses pourraient être dues à l'induction de l'apoptose dans les cellules cancéreuses. Des études détaillées sur les cibles moléculaires et les voies impliquées sont essentielles pour comprendre pleinement le mécanisme d'action du composé .
Applications De Recherche Scientifique
2-(2-cyclohexylidenehydrazinyl)-4-phenylthiazole has found applications in several scientific research areas:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that it exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: The compound’s biological activities have led to its exploration as a potential therapeutic agent. Research is ongoing to evaluate its efficacy and safety in preclinical and clinical studies.
Industry: In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-cyclohexylidenehydrazinyl)-4-phenylthiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(2-cyclohexylidenehydrazinyl)-4-(4-fluorophényl)thiazole
- Acide 2-(2-cyclohexylidenehydrazinyl)benzoïque
- 2-(2-cycloalkylidenehydrazinyl)-6-chloro-N'-cyclo-alkylidenepyridine-4-carbohydrazide
Unicité
Le 2-(2-cyclohexylidenehydrazinyl)-4-phénylthiazole se distingue par sa combinaison spécifique de groupes fonctionnels, qui lui confère des propriétés chimiques et biologiques uniques. Par exemple, la présence du groupe phényle sur le cycle thiazole peut influencer ses propriétés électroniques et ses interactions avec les cibles biologiques, le distinguant d'autres composés apparentés .
Propriétés
Formule moléculaire |
C15H17N3S |
|---|---|
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
N-(cyclohexylideneamino)-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H17N3S/c1-3-7-12(8-4-1)14-11-19-15(16-14)18-17-13-9-5-2-6-10-13/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,18) |
Clé InChI |
RQMWJSWLKXHIEZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=NNC2=NC(=CS2)C3=CC=CC=C3)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


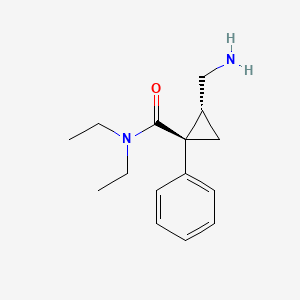
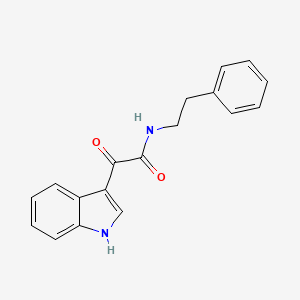
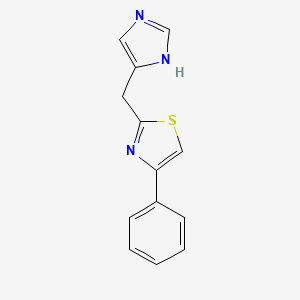
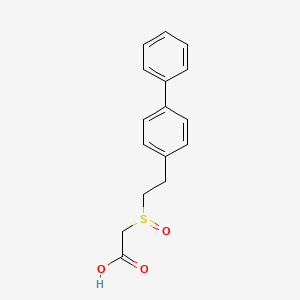
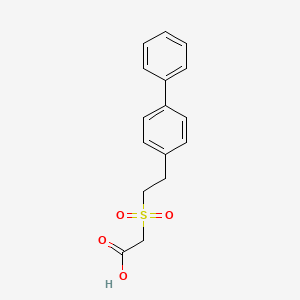
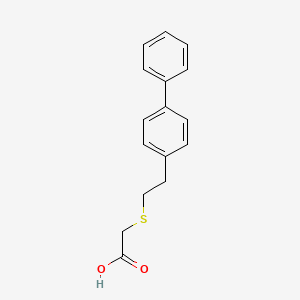
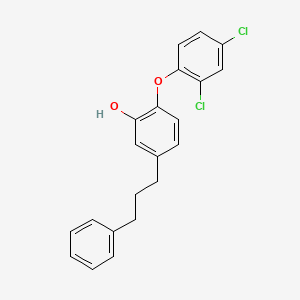
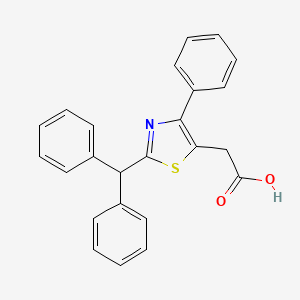

![2-(2-Methoxybenzyl)-3H-benzo[f]chromen-3-one](/img/structure/B10840613.png)

